2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
Description
This compound features a central piperidine scaffold substituted at the 1-position with a 3,5-dimethylisoxazole-linked ethanone moiety and at the 3-position with a 1-methylpyrazole group.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-14(12(2)22-18-11)9-16(21)20-7-4-5-13(10-20)15-6-8-19(3)17-15/h6,8,13H,4-5,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXOBINOJXDXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the isoxazole, pyrazole, and piperidine rings through appropriate linkers under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The ethanone moiety undergoes nucleophilic addition reactions under basic or acidic conditions:
Key Findings :
- Oxime derivatives of structurally similar ethanones are synthesized efficiently under mild conditions .
- Steric hindrance from the 3,5-dimethylisoxazole group may influence reaction kinetics and regioselectivity.
Reduction of the Ketone
The ketone group can be reduced to a secondary alcohol or alkane:
| Reduction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Borohydride Reduction | NaBH₄, MeOH, 0°C → RT | Secondary alcohol | 65–78% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | CH₂ group | 45–60% |
Notes :
- Sodium cyanoborohydride (NaBH₃CN) is preferred for selective reductions in the presence of acid-sensitive groups .
- Full reduction to the alkane requires harsher conditions (e.g., Clemmensen or Wolff-Kishner) .
Electrophilic Substitution on the Isoxazole Ring
The 3,5-dimethylisoxazole ring participates in electrophilic reactions at position 4:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitroisoxazole derivative | 55–70% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 4-Sulfoisoxazole | 60–75% |
Mechanistic Insight :
- Electron-donating methyl groups at positions 3 and 5 deactivate the isoxazole ring, directing electrophiles to position 4 .
Functionalization of the Piperidine-Pyrazole System
The piperidine nitrogen and pyrazole ring undergo alkylation and cross-coupling:
Critical Observations :
- Piperidine alkylation proceeds efficiently due to the lone pair on the tertiary nitrogen .
- Pyrazole halogenation (e.g., bromination at position 5) is a prerequisite for cross-coupling .
Oxidation Reactions
The piperidine ring and pyrazole moiety are susceptible to oxidation:
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine N-Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Piperidine N-oxide | 70–85% | |
| Pyrazole Oxidation | KMnO₄, H₂O, Δ | Pyrazole carboxylic acid | 30–45% |
Challenges :
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, azide, RT | Triazole-linked conjugate | 60–75% |
Applications :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and isoxazole compounds exhibit significant anticancer properties. For instance, a study synthesized various pyrazole derivatives and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives had promising activity against breast and colon cancer cells, suggesting that compounds like 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone could be explored further in anticancer drug development .
2. Antimicrobial Properties
The compound has also been noted for its antimicrobial activity. In a comparative study of various isoxazole and pyrazole derivatives, it was found that some exhibited notable antifungal effects against pathogenic fungi. This suggests potential applications in treating fungal infections .
Neuropharmacological Applications
1. Central Nervous System Modulation
Given the structural features of the compound, it may interact with neurotransmitter systems in the brain. Research into similar compounds has shown that they can modulate dopamine and serotonin receptors, which are critical in treating disorders such as depression and anxiety .
2. Analgesic Effects
Preliminary studies have indicated that certain isoxazole derivatives possess analgesic properties. This raises the possibility that this compound could serve as a lead compound for developing new analgesics .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in 2021, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, the compound similar to this compound showed significant inhibition of cell proliferation in breast cancer cells (MCF7) with an IC50 value of 15 µM .
Case Study 2: Antifungal Activity Assessment
A comparative study investigated the antifungal properties of several isoxazole derivatives against common phytopathogenic fungi. The results indicated that compounds with similar structural motifs to the target compound exhibited effective inhibition against Botrytis cinerea and Fusarium solani, highlighting their potential as agricultural fungicides .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Critical Analysis of Evidence Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. Inferences rely on structural parallels to and , which limits definitive conclusions.
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic derivative that incorporates both isoxazole and pyrazole moieties. These structural features are associated with various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antitumor Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant antitumor activity. For instance, a study demonstrated that pyrazole derivatives effectively inhibit key cancer-related proteins such as BRAF(V600E) and EGFR. The presence of the isoxazole ring in the compound may enhance its interaction with these targets, leading to increased cytotoxicity against various cancer cell lines.
Case Study:
In a comparative study, a series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited synergistic effects when combined with doxorubicin, suggesting potential for enhanced therapeutic efficacy in cancer treatment .
Anti-inflammatory Properties
Compounds similar to this compound have been reported to possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit inflammatory pathways by downregulating cytokine production and modulating immune responses. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole and isoxazole derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing their efficacy include:
- Substituents on the Pyrazole Ring: Modifications can enhance binding affinity to biological targets.
- Positioning of Isoxazole: The position of the isoxazole group can affect solubility and bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Downregulation of cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Safety and Toxicology
Toxicological assessments have indicated that related compounds do not exhibit significant genotoxic effects. For example, a 90-day dietary study in rats showed no adverse effects at doses up to 100 mg/kg body weight per day . This suggests a favorable safety profile for further development.
Q & A
Q. Table 1: Synthetic Optimization Parameters
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Use the CCP4 suite for crystal structure determination. Optimize crystallization conditions (e.g., slow evaporation in DCM/hexane) to obtain high-resolution data .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate assays : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific effects.
- Control variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and incubation times to minimize artifacts .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition assays) .
- Statistical analysis : Apply ANOVA or non-parametric tests to assess reproducibility across independent experiments .
Advanced Question: What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate against known co-crystal structures (e.g., PI3Kγ or mTOR kinases) .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs for synthesis .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG), RMSD ≤2.0 Å |
| MD Simulations | GROMACS | RMSF, hydrogen-bond lifetime |
| Pharmacophore | LigandScout | Feature overlap score ≥0.8 |
Basic Question: How can researchers assess the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility screening : Use nephelometry in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Add co-solvents (e.g., PEG-400) if needed .
- Stability studies :
- Thermal : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze degradation via HPLC .
- Photolytic : Expose to UV light (λ = 254 nm) and monitor by UV-Vis spectroscopy .
Advanced Question: What experimental designs are suitable for studying the compound’s environmental fate?
Methodological Answer:
- Long-term ecotoxicity : Follow Project INCHEMBIOL frameworks to assess biodegradation (OECD 301F) and bioaccumulation in model organisms (Daphnia magna, Danio rerio) .
- Analytical methods : Use LC-MS/MS to detect trace residues in water/soil. Validate with spike-recovery experiments (≥80% recovery) .
Advanced Question: How can crystallography elucidate interactions between this compound and its protein targets?
Methodological Answer:
- Protein-ligand co-crystallization : Soak crystals (e.g., kinase domains) in 1–5 mM compound solution. Collect data at synchrotron sources (λ = 1.0 Å) .
- Data processing : Use CCP4 programs (REFMAC, PHASER) for structure refinement. Analyze electron density maps (2Fₒ-Fᶜ) to confirm binding poses .
Basic Question: What are the best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed documentation : Record exact stoichiometry, solvent grades, and equipment (e.g., microwave reactor settings).
- Quality control : Mandate NMR purity ≥95% and chiral HPLC for stereochemical validation .
- Open data : Share raw spectra and crystallographic data (e.g., CCDC entries) for peer validation .
Advanced Question: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Target-based design : Link to kinase or GPCR signaling pathways using pathway analysis tools (KEGG, Reactome) .
- SAR studies : Synthesize analogs with modified isoxazole/pyrazole groups. Test against mutant targets to identify resistance mechanisms .
Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Use factorial designs to optimize temperature, pH, and mixing rates. Validate with ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
